molecular formula C18H22FNO3S B2539674 1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide CAS No. 1797025-49-0

1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide

Cat. No.: B2539674
CAS No.: 1797025-49-0
M. Wt: 351.44
InChI Key: YTOOQISWLFZAAE-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide is a synthetic chemical compound offered for research and development purposes. This molecule features a methanesulfonamide core, a privileged structure in medicinal chemistry known to contribute to significant biological activity . The scaffold is functionally versatile, allowing for interactions with various biological targets. The compound's structure incorporates a 3-fluorophenyl ring and a 2-methoxy-2-phenylbutyl chain, which may be explored for their influence on the molecule's physicochemical properties and target binding affinity. Methanesulfonamide derivatives are frequently investigated in oncology and biochemistry for their potential as enzyme inhibitors or as modulators of key cellular pathways . For instance, related chalcone-sulfonamide hybrids have demonstrated potent proapoptotic and antiestrogenic activity in studies against cancer cell lines, suggesting the value of this chemical class in developing new targeted agents . Researchers can utilize this high-purity compound as a key intermediate or building block in synthetic chemistry, or as a probe for pharmacological and biochemical assay development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3S/c1-3-18(23-2,16-9-5-4-6-10-16)14-20-24(21,22)13-15-8-7-11-17(19)12-15/h4-12,20H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOOQISWLFZAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)CC1=CC(=CC=C1)F)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 3-fluoroaniline, undergoes a series of reactions, including nitration, reduction, and halogenation, to form the desired fluorophenyl intermediate.

    Attachment of the Methoxyphenylbutyl Chain: The fluorophenyl intermediate is then reacted with 2-methoxy-2-phenylbutyl bromide under basic conditions to form the corresponding amine.

    Sulfonamide Formation: Finally, the amine is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide has demonstrated significant antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival. This compound could serve as a lead for developing new antibiotics against resistant strains of bacteria.

Cancer Treatment

Recent studies have explored the potential of sulfonamide derivatives in cancer therapy. The compound's ability to modulate cellular pathways may allow it to inhibit tumor cell proliferation. For instance, similar compounds have shown efficacy in targeting specific cancer cell lines by disrupting critical cellular processes.

Enzyme Inhibition

This compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Such mechanisms are valuable in drug design, particularly for conditions where enzyme activity contributes to disease progression.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Efficacy The compound exhibited potent activity against various bacterial strains, suggesting a mechanism similar to traditional sulfonamides, inhibiting folate synthesis .
Cancer Cell Line Analysis In vitro studies indicated that derivatives of this compound inhibited the growth of multiple cancer cell lines without significant toxicity to normal cells .
Enzyme Interaction Studies Research demonstrated that this compound effectively binds to certain enzymes, reducing their activity and impacting related metabolic pathways .

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with critical cellular processes, leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

The compound shares core structural motifs with other sulfonamides, including:

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Use/Application Reference
1-(3-Fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide 3-Fluorophenyl, 2-methoxy-2-phenylbutyl C₂₀H₂₄FN₃O₄S 421.49 1235076-90-0 Not explicitly stated
N-(4-Amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methanesulfonamide 2,5-Dimethoxybenzyloxy, amino group C₁₅H₁₈N₂O₅S 338.38 Not provided Intermediate for ligands
7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine Trifluoromethylphenyl, benzimidazole core C₁₈H₁₈F₃N₅O₂S 433.43 Not provided Antifungal/antibacterial research
1-((((3-Fluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one Bicyclic framework, 3-fluorophenyl C₁₆H₂₀FNO₃S 325.40 453582-61-1 Not explicitly stated

Key Observations :

  • Fluorine Substitution: The 3-fluorophenyl group in the target compound and ’s bicyclic derivative enhances lipophilicity and metabolic stability compared to non-fluorinated analogues like those in .
  • Methoxy Groups : The 2-methoxy-2-phenylbutyl chain in the target compound differs from the 2,5-dimethoxybenzyloxy group in , which may reduce steric hindrance and improve synthetic accessibility .
  • Hybrid Structures : Compounds such as the benzimidazole-sulfonamide hybrid in exhibit enhanced biological activity (e.g., antifungal properties) due to the dual pharmacophoric moieties, whereas the target compound’s applications remain underexplored .
Physicochemical and Functional Properties
  • Solubility : The target compound’s molecular weight (421.49) and methoxy-phenylbutyl chain suggest moderate lipophilicity, comparable to ’s bicyclic derivative (325.40) but higher than ’s dimethoxybenzyloxy analogue (338.38) .
  • Bioactivity : Sulfonamides with trifluoromethyl groups (e.g., ) show enhanced antimicrobial activity due to electron-withdrawing effects, whereas the target compound’s 3-fluorophenyl group may offer similar advantages in target binding .

Biological Activity

Overview of the Compound

1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide is a synthetic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties.

Sulfonamides typically exert their biological effects through inhibition of bacterial folate synthesis. They compete with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The introduction of fluorine and methoxy groups in this compound may enhance its lipophilicity and bioavailability, potentially improving its pharmacological profile.

Pharmacological Properties

  • Antimicrobial Activity : Sulfonamides are primarily known for their antibacterial properties. The presence of the 3-fluorophenyl group may contribute to increased potency against certain bacterial strains.
  • Anti-inflammatory Effects : Some sulfonamides exhibit anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.
  • Potential Antitumor Activity : Research has indicated that certain sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structural modifications in this compound may influence its efficacy against various cancer types.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study comparing various sulfonamide derivatives showed that modifications in the aromatic ring significantly affected antibacterial activity. Compounds with electron-withdrawing groups like fluorine demonstrated enhanced activity against resistant strains of bacteria.
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of similar sulfonamide compounds. Results indicated reduced inflammation markers in treated groups compared to controls, suggesting potential therapeutic applications in inflammatory diseases.
  • Toxicity Profile : Toxicological assessments are critical for evaluating the safety of new compounds. Preliminary studies on related sulfonamides indicate that while they can be effective, they also possess a risk for adverse effects such as hypersensitivity reactions or hematological disorders.

Data Table: Biological Activities of Sulfonamide Derivatives

Compound NameActivity TypeMechanismReference
This compoundAntibacterialInhibition of folate synthesis
2-(dimethylamino)-2-phenylbutan-1-olAnti-inflammatoryCOX inhibition
N-(4-acetylamino-phenyl)-2-chloro-propionamideAntitumorInduction of apoptosis

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